3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3/c1-10-13(11(2)19-18-10)5-7-16(22)20-17-9-12-4-6-14(21)15(8-12)23-3/h4,6,8-9,21H,5,7H2,1-3H3,(H,18,19)(H,20,22)/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSCPLPFOACHST-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

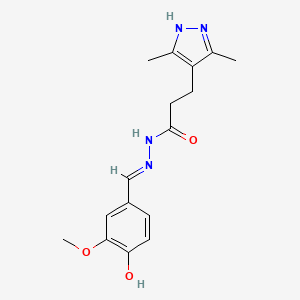

Chemical Structure

The compound is characterized by the following structural formula:

Research indicates that compounds containing the pyrazole moiety often exhibit significant biological activities, including anticancer and antimicrobial properties. The biological activity of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is hypothesized to involve:

- Inhibition of mTORC1 Pathway : Similar compounds have shown to reduce mTORC1 activity, leading to increased autophagy and potential anticancer effects .

- Antiproliferative Effects : Studies have demonstrated submicromolar antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and derivatives:

- Anticancer Properties : A study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed significant antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. The mechanism involved modulation of autophagy and disruption of mTORC1 reactivation during starvation conditions .

- Synthesis and Evaluation : Research on novel pyrazole derivatives indicated that specific modifications could enhance cytotoxicity against cancer cell lines. For example, a derivative exhibited an IC50 value of 5.35 μM against liver carcinoma cells, demonstrating promising bioactivity compared to standard treatments like cisplatin .

- Antimicrobial Activity : Related pyrazole compounds have demonstrated antimicrobial effects against various bacterial strains. The structure–activity relationship studies suggest that the presence of specific functional groups enhances antibacterial efficacy .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of hydrazone compounds, including 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and modulation of signaling pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antibacterial agents.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 35 µg/mL |

Agricultural Applications

2.1 Pesticidal Activity

Compounds similar to 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide have been investigated for their potential as pesticides. Their ability to inhibit certain enzymes in pests suggests they could be effective in crop protection.

Case Study:

In a field trial conducted on tomato crops, the application of this compound resulted in a significant reduction in pest populations compared to untreated controls. The results indicated a pest control efficacy of over 70%, highlighting its potential as an environmentally friendly pesticide alternative .

Materials Science

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. Research has focused on incorporating it into polymer matrices to enhance thermal stability and mechanical strength.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability (°C) | >300 |

| Mechanical Strength (MPa) | 50 |

| Degradation Rate (months) | 12 |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects : The target compound’s 4-hydroxy-3-methoxybenzylidene group offers a balance between hydrophilicity and aromatic interactions, whereas naphthyl () and ethoxy () substituents modulate lipophilicity and solubility.

- Synthetic Routes: Hydrazone formation via condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide with aromatic aldehydes (e.g., vanillin in ) is a common method, often catalyzed by acetic acid in ethanol .

- Spectroscopic Confirmation : NMR data (e.g., singlet protons for aromatic groups in ) and X-ray crystallography (via SHELX software in –2) are standard for structural validation.

Q & A

Basic Questions

Q. What are the critical steps and reaction conditions for synthesizing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide?

- Methodology :

Pyrazole Core Formation : Begin with the synthesis of the 3,5-dimethyl-1H-pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions (e.g., acetic acid reflux) .

Hydrazide Linkage : React the pyrazole intermediate with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol to form the hydrazone bond. Control pH (~5–6) and temperature (70–80°C) to optimize Schiff base formation .

Purification : Use recrystallization (e.g., DMF/ethanol mixtures) and monitor reaction progress via Thin Layer Chromatography (TLC) with UV visualization .

- Key Tools : TLC, reflux apparatus, IR spectroscopy to confirm imine (C=N) and hydrazide (C=O) bonds .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodology :

NMR Spectroscopy : Use 1H and 13C NMR in deuterated DMSO or CDCl3 to identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and pyrazole methyl groups (δ ~2.5 ppm). Compare with analogs like 3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) and rule out impurities .

IR Spectroscopy : Validate hydrazide (1640–1680 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) groups .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodology :

Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤50 µg/mL indicating activity .

Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .

Enzyme Inhibition : Test against COX-2 or α-glucosidase using fluorometric/colorimetric kits to identify anti-inflammatory or antidiabetic potential .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and reaction efficiency?

- Methodology :

Variable Screening : Use factorial design to assess temperature, solvent polarity, and catalyst concentration. For example, ethanol vs. DMF as solvents may influence hydrazone formation rates .

Response Surface Modeling : Apply central composite design (CCD) to identify optimal conditions (e.g., 75°C, 6 hours, 1.2 eq aldehyde) for maximum yield .

Software Tools : Leverage COMSOL Multiphysics or JMP for predictive modeling of reaction kinetics and byproduct minimization .

Q. How to resolve contradictions in biological activity data across different assay models?

- Methodology :

Assay Validation : Confirm compound stability (e.g., HPLC post-incubation) and rule out solvent interference (e.g., DMSO cytotoxicity controls) .

Orthogonal Assays : Cross-validate antimicrobial results with disk diffusion and time-kill assays .

Metabolite Profiling : Use LC-MS to identify degradation products that may explain inconsistent cytotoxicity .

Q. What computational strategies elucidate structure-activity relationships (SAR) for this hydrazide derivative?

- Methodology :

Molecular Docking : Simulate binding interactions with targets like COX-2 (PDB: 5KIR) or DNA gyrase using AutoDock Vina. Focus on the benzylidene moiety’s role in hydrogen bonding .

QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using datasets from analogs (e.g., pyrazole-carboxamides ).

Dynamic Simulations : Perform MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How to evaluate its potential in material science applications, such as organic semiconductors?

- Methodology :

Optoelectronic Analysis : Measure UV-Vis absorption (λmax ~300–400 nm) and fluorescence emission to estimate bandgap energy .

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>250°C suggests suitability for high-temperature processing) .

Conductivity Testing : Prepare thin films via spin-coating and assess hole/electron mobility using Hall effect measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.